2-Acetyl-3,6-dimethyl-thiazolo[3,2-b][1,2,4]triazin-7-one
Description
Derivatives of this class exhibit diverse bioactivities, including anticancer, anti-inflammatory, antirheumatic, and acetylcholinesterase (AChE) inhibitory properties . The compound 2-Acetyl-3,6-dimethyl-thiazolo[3,2-b][1,2,4]triazin-7-one features a 3,6-dimethyl-substituted core with an acetyl group at position 2.
Properties
IUPAC Name |
2-acetyl-3,6-dimethyl-[1,3]thiazolo[3,2-b][1,2,4]triazin-7-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O2S/c1-4-8(14)10-9-12(11-4)5(2)7(15-9)6(3)13/h1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZVMRUIJNAMBDN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=NC(=O)C(=NN12)C)C(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Acetyl-3,6-dimethyl-thiazolo[3,2-b][1,2,4]triazin-7-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-acetyl-3,6-dimethyl-thiazole with hydrazine derivatives, followed by cyclization to form the triazine ring . The reaction conditions often require specific temperatures and solvents to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and minimizing by-products. Techniques such as continuous flow synthesis and the use of catalysts may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-Acetyl-3,6-dimethyl-thiazolo[3,2-b][1,2,4]triazin-7-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones under specific conditions.
Reduction: Reduction reactions can convert it into thiazolidine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the thiazole and triazine rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are crucial for achieving the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole or triazine rings .
Scientific Research Applications
Anticancer Properties
Research indicates that derivatives of thiazolo[3,2-b][1,2,4]triazine exhibit significant anticancer activity. In vitro studies have shown that certain compounds within this class possess selective cytotoxicity against various cancer cell lines while sparing normal cells. For instance:
- NCI 60 Cell Line Screen : Some synthesized derivatives demonstrated effective inhibition of cancer cell proliferation at low micromolar concentrations (10 µM), particularly in breast and lung cancer models .
- Structure-Activity Relationship (SAR) : Preliminary SAR studies suggest that modifications at the C-5 position of the thiazolo-triazine scaffold can influence pharmacological properties significantly .
Enzyme Inhibition
The compound has potential as an enzyme inhibitor, particularly targeting metabolic enzymes. Its ability to form hydrogen bonds with enzyme active sites enhances its inhibitory effects on various enzymes such as:
- Cholinesterase
- Carbonic Anhydrase
- Lipoxygenase
These interactions suggest its utility in developing therapeutic agents for conditions like Alzheimer's disease and inflammation-related disorders .
Antimicrobial Activity
Thiazolo[3,2-b][1,2,4]triazines have been investigated for their antimicrobial properties against both gram-positive and gram-negative bacteria. Studies indicate that certain derivatives exhibit promising activity against pathogens such as:
- Staphylococcus aureus
- Escherichia coli
These findings highlight the potential for developing new antibiotics based on this scaffold to combat resistant strains .
Industrial Applications
In addition to its biological applications, 2-Acetyl-3,6-dimethyl-thiazolo[3,2-b][1,2,4]triazin-7-one serves as a versatile building block in organic synthesis. Its applications include:
- Material Science : The compound can be utilized in creating new materials with specific electronic or optical properties due to its unique heterocyclic structure.
- Pharmaceutical Development : As a precursor for synthesizing other complex heterocycles, it plays a crucial role in drug discovery and development processes.
Case Study 1: Anticancer Activity Evaluation
A study evaluated a series of thiazolo-triazine derivatives for their anticancer properties using the NCI 60 cell line screening panel. Derivatives exhibited varying degrees of activity against different cancer types. Notably:
- Compounds 2h and 2i showed the highest selectivity and potency against breast cancer cell lines without significant toxicity to normal cells.
Case Study 2: Enzyme Inhibition Mechanism
Research focused on the enzyme inhibition capabilities of thiazolo-triazines revealed that these compounds could effectively inhibit cholinesterase activity by binding to the enzyme's active site. This mechanism was confirmed through kinetic studies which demonstrated a decrease in enzyme activity proportional to increasing concentrations of the compound.
Mechanism of Action
The mechanism of action of 2-Acetyl-3,6-dimethyl-thiazolo[3,2-b][1,2,4]triazin-7-one involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it may bind to the active site of the enzyme, blocking substrate access and inhibiting enzyme activity. The exact molecular pathways and targets can vary depending on the specific application and the biological system involved .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Thiazolo[3,2-b][1,2,4]triazinone Derivatives
(a) 3,6-Diaryl-7H-thiazolo[3,2-b][1,2,4]triazin-7-ones
- Structural Features : Diaryl groups at positions 3 and 6 (e.g., 3-phenyl, 6-(4-chlorophenyl)) .
- Biological Activity :
- Comparison : The target compound’s 3,6-dimethyl groups may reduce AChE potency compared to halogenated diaryl derivatives but improve solubility and bioavailability.
(b) HWA-131 (3-(3,5-di-tert-butyl-4-hydroxyphenyl)-7H-thiazolo[3,2-b][1,2,4]triazin-7-one)
- Structural Features : Bulky tert-butyl and hydroxyl groups at C-3 .
- Biological Activity: Anti-inflammatory and immunomodulatory effects in arthritis models .
- Comparison: The acetyl group in the target compound may confer different electronic effects compared to HWA-131’s phenolic moiety, altering target specificity.
(c) 6-Benzyl-3-aryl Derivatives (e.g., 6b)
- Structural Features : Benzyl at C-6 and alkoxyaryl at C-3 .
- Biological Activity : β-catenin translocation (EC₅₀ = 11.28 µM) and alkaline phosphatase activation for osteoporosis treatment .
- Comparison : The target compound’s methyl groups likely limit β-catenin interactions but may favor AChE binding.
Heterocyclic Analogs with Different Ring Systems
(a) Thieno[2,3-d]pyrimidinone Derivatives
- Structural Overlap: 60% molecular overlay similarity with thiazolo[3,2-b]-1,2,4-triazinone .
- Biological Activity : Antimicrobial and anticancer activities .
- Comparison: Replacement of thieno with thiazolo nucleus improves bioactivity in some contexts, suggesting the thiazolo core enhances target engagement .
(b) Triazolo[4,3-b][1,2,4]triazin-7-one Derivatives
- Structural Features: Triazole-fused triazinone core .
- Biological Activity : Anticancer activity via DNA damage and apoptosis induction (e.g., compounds 7a and 7g) .
- Comparison : The triazolo core’s nitrogen-rich structure may facilitate DNA intercalation, whereas the thiazolo core in the target compound favors enzyme inhibition.
(c) Thiazolo[3,2-a][1,3,5]triazin-6-ones
Key Data Tables
Table 1. Structural and Activity Comparison of Selected Compounds
Biological Activity
2-Acetyl-3,6-dimethyl-thiazolo[3,2-b][1,2,4]triazin-7-one is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its synthesis, mechanisms of action, and specific applications in medicinal chemistry.
The synthesis of this compound typically involves the cyclization of precursors like 2-acetyl-3,6-dimethyl-thiazole with hydrazine derivatives. This reaction leads to the formation of the triazine ring under controlled conditions. The synthetic route can be optimized to maximize yield and minimize by-products using techniques such as continuous flow synthesis and catalysts .
Enzyme Inhibition
One of the most significant biological activities of this compound is its role as an acetylcholinesterase (AChE) inhibitor . AChE inhibitors are crucial in developing treatments for Alzheimer's disease. Studies have shown that several derivatives of thiazolo[3,2-b][1,2,4]triazin-7-one exhibit potent AChE inhibitory activity. For instance:
- In vitro studies demonstrated that certain derivatives achieved over 50% inhibition at a concentration of 10 μM.
- The most potent compounds showed inhibition ratios exceeding 77%, particularly those with halogen substituents on the aromatic ring .
The structure-activity relationship (SAR) analysis indicates that modifications at specific positions significantly influence the inhibitory efficacy. Compounds with bulky groups or electron-withdrawing substituents tend to enhance activity .
Antimicrobial and Anticancer Potential
Research also indicates that this compound exhibits antimicrobial properties . It has been tested against various bacterial strains and fungi with promising results. Additionally, preliminary studies suggest potential anticancer activity , although further research is needed to elucidate its mechanisms and efficacy in clinical settings .
The mechanism by which this compound exerts its biological effects primarily involves interaction with specific enzymes. As an AChE inhibitor:
- It binds to the active site of the enzyme, preventing substrate access and thereby inhibiting enzymatic activity.
- Molecular docking studies have identified key interacting sites that correlate with observed biological activity .
Case Studies
Several case studies highlight the compound's potential:
- Alzheimer's Disease Research : A study synthesized a series of thiazolo[3,2-b][1,2,4]triazin derivatives and evaluated their AChE inhibitory activities using the Ellman colorimetric assay. The results indicated significant inhibition rates for multiple compounds .
- Antimicrobial Activity : In a separate investigation focusing on antimicrobial efficacy, various derivatives were tested against common pathogens. Results showed varying degrees of effectiveness depending on structural modifications .
Data Summary
Q & A
Q. What is the structural and functional significance of 2-acetyl-3,6-dimethyl-thiazolo[3,2-b][1,2,4]triazin-7-one in medicinal chemistry?
The compound belongs to the thiazolo-triazinone class, characterized by a fused thiazole and triazine ring system. Its structural rigidity and electron-rich heterocyclic core enable interactions with biological targets like acetylcholinesterase (AChE), a key enzyme in neurodegenerative disorders such as Alzheimer’s disease (AD). Derivatives of this scaffold have demonstrated moderate to strong AChE inhibitory activity (>50% inhibition at 10 μM), attributed to dual binding interactions with both the catalytic active site and peripheral anionic site of AChE .
Q. What are the standard green synthesis protocols for thiazolo-triazinone derivatives?
A widely adopted method involves a one-pot, three-component condensation reaction using arylpyruvic acids, thiosemicarbazide, and α-bromoacetophenones. The reaction is catalyzed by the acidic ionic liquid morpholine hydrosulfate ([Hnhm]HSO₄), which acts as both solvent and catalyst. This approach eliminates organic solvents, achieves yields >70%, and allows catalyst recycling for up to five cycles without significant loss of efficiency .
Q. How is AChE inhibitory activity experimentally validated for these compounds?
The Ellman colorimetric assay is the gold standard:
Reagents : Acetylthiocholine iodide (substrate), 5,5′-dithiobis(2-nitrobenzoic acid) (DTNB), and purified AChE.
Procedure : Inhibitor compounds are incubated with AChE and substrate. Thiocholine release is measured spectrophotometrically at 412 nm.
Controls : Huperzine-A is used as a positive control. Activity is reported as % inhibition at 10 μM or IC₅₀ values .
Advanced Research Questions
Q. How do substituent modifications at the 3- and 6-positions influence AChE inhibitory potency?
- Hydroxy groups : Derivatives with hydroxyl substituents (e.g., 4b, 4e, 4f, 4g) exhibit enhanced activity due to hydrogen bonding with residues in the AChE active site (e.g., Tyr337, Trp286). Molecular docking reveals binding energies correlating with experimental IC₅₀ values .
- Methyl/acetyl groups : Steric effects from 2-acetyl-3,6-dimethyl groups may reduce flexibility, but balanced hydrophobicity improves membrane permeability. Comparative studies show moderate activity (50–60% inhibition) for such derivatives .
Q. What experimental design challenges arise in optimizing synthetic yields and purity?
- Solvent selection : Polar aprotic solvents (e.g., DMF) improve solubility but complicate purification. Ionic liquids mitigate this but require rigorous drying.
- Catalyst reuse : Residual water in recycled [Hnhm]HSO₄ reduces reactivity; anhydrous conditions are critical for reproducibility .
- Byproduct formation : Side reactions with α-bromoacetophenones necessitate TLC monitoring (eluent: ethyl acetate/hexane, 1:3) .
Q. How can contradictions in biological activity data be resolved?
Q. What computational tools are used to predict binding modes and structure-activity relationships (SAR)?
- Molecular docking : Discovery Studio Visualizer 2.5 and AutoDock Vina are employed to model interactions with AChE (PDB: 1ACJ). Clustering analysis (RMSD <1.5 Å) identifies consensus binding poses .
- QSAR models : CoMFA and CoMSIA analyses highlight steric/electrostatic contributions of substituents to activity .
Q. What emerging applications beyond AChE inhibition are being explored?
- Bone disease : Derivatives like 6b (EC₅₀ = 11.28 μM) activate alkaline phosphatase (ALP) and promote β-catenin translocation, suggesting utility in osteoporosis treatment .
- Antibacterial activity : Preliminary data indicate growth inhibition against S. aureus (MIC = 32 µg/mL) via disruption of cell wall synthesis .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
